1-(4-Chlorooctafluorobutyl)trifluoroethanesultone
Overview
Description
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C6ClF11O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its high fluorine content, which imparts exceptional stability and reactivity.
Preparation Methods
The synthesis of 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone typically involves the reaction of octafluorobutyl chloride with trifluoroethanesultone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with high stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the application.
Comparison with Similar Compounds
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone can be compared with other fluorinated compounds such as:
Perfluorooctanesulfonic acid (PFOS): Known for its stability and use in industrial applications.
Perfluorooctanoic acid (PFOA): Used in the production of fluoropolymers.
Trifluoromethanesulfonic acid (TFMSA): A strong acid used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Properties
IUPAC Name |
3-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluorooxathietane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O3S/c7-5(15,16)3(12,13)1(8,9)2(10,11)4(14)6(17,18)21-22(4,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQXFBLVFCJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023164 | |
Record name | 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-07-2 | |
Record name | 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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